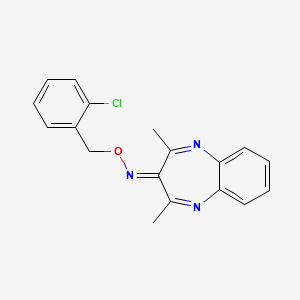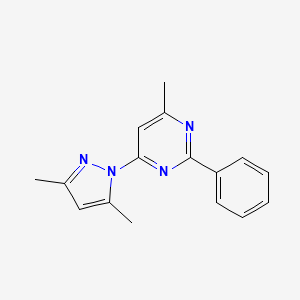![molecular formula C14H23BrN2O2 B5646114 (5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)
(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to "(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine" typically involves multi-step organic reactions starting from readily available precursors. For example, the synthesis of N-benzyl phenethylamine derivatives, a closely related class, can be achieved through routes involving bromination, alkylation, and the use of protective groups for functional moieties. These processes require careful control of reaction conditions to achieve high yield and purity (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a benzyl group attached to an aminoethyl chain, with substituents such as bromo and methoxy groups on the benzene ring. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to elucidate their structure, demonstrating the importance of the substitution pattern on the aromatic ring for their chemical behavior and reactivity (Zuba & Sekuła, 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and rearrangements. Their reactivity is significantly influenced by the electronic effects of substituents on the aromatic ring, as well as the steric hindrance provided by the substituents. Studies have shown that the presence of methoxy groups can enhance the electron density on the benzene ring, facilitating nucleophilic substitution reactions (Gawell, Hagberg, Högberg, & Widman, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. For instance, the introduction of bromo and methoxy groups can affect the compound's polarity, influencing its solubility in various solvents. Spectroscopic methods like infrared spectroscopy and Raman spectroscopy provide insights into the vibrational modes of the molecules, correlating them with their structural features (Dunkers & Ishida, 1995).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photostability, are crucial for understanding the behavior of these compounds in different environments. For example, the basicity of the amine group can be modulated by the electron-withdrawing or electron-donating effects of the substituents on the aromatic ring. Additionally, the stability of these compounds under light exposure is an essential factor for their storage and handling (Poklis et al., 2015).
Propriétés
IUPAC Name |
N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O2/c1-16(2)6-7-17(3)10-11-8-12(15)14(19-5)9-13(11)18-4/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOSZNJKHFGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)

![5-ethyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B5646045.png)
![N~2~-methyl-N~1~-{rel-(3R,4S)-1-[4-methyl-6-(methylamino)-2-pyrimidinyl]-4-propyl-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5646047.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5646059.png)
![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)
![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)
![5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646093.png)
![6-[(4-ethoxyphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5646102.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)


![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)